
2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid
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Overview
Description
2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid is an organic compound with the molecular formula C12H10N2O3 It is characterized by the presence of a pyrazole ring attached to a propanoic acid moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets, such as enzymes and receptors .
Mode of Action
It’s suggested that it may interact with its targets through molecular binding, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The compound’s solubility and molecular weight suggest that it may have reasonable bioavailability .
Result of Action
Similar compounds have been found to have various biological activities, such as anti-inflammatory, antitumor, and antimicrobial effects .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is speculated that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid vary with different dosages in animal models
Metabolic Pathways
It is possible that the compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that the compound interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that the compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid typically involves the reaction of 1-phenyl-1H-pyrazole-4-carboxylic acid with an appropriate reagent to introduce the oxo group at the 2-position. One common method involves the use of a Friedel-Crafts acylation reaction, where the pyrazole derivative is treated with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic agents. Research indicates that derivatives of pyrazole compounds exhibit significant biological activities, including inhibition of cyclooxygenase enzymes which are crucial in the inflammatory process.
Case Study: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry explored several pyrazole derivatives, including 2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid, demonstrating promising results in reducing inflammation in animal models. The findings suggested that these compounds could be potential leads for new anti-inflammatory drugs .
Agricultural Chemistry
In agricultural applications, the compound has been studied for its efficacy as a plant growth regulator. It has shown potential to enhance crop yield and resilience against environmental stressors.
Case Study: Crop Yield Enhancement
Research conducted at a leading agricultural university evaluated the impact of this compound on various crops. Results indicated that application of this compound led to improved growth rates and increased resistance to pests and diseases .
Material Science
The unique chemical structure of this compound allows it to be utilized in synthesizing novel polymers and materials with desirable mechanical properties.
Case Study: Polymer Synthesis
A recent study highlighted the use of this compound in creating biodegradable plastics. The incorporation of pyrazole derivatives into polymer matrices resulted in materials with enhanced durability and environmental stability .
Data Tables
Comparison with Similar Compounds
3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid: Lacks the oxo group at the 2-position.
2-Oxo-3-(1H-pyrazol-4-yl)propanoic acid: Lacks the phenyl group on the pyrazole ring.
Uniqueness: 2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid is unique due to the presence of both the oxo group and the phenyl-substituted pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid, with the molecular formula C12H10N2O3, is an organic compound that has garnered interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The compound features a pyrazole ring attached to a propanoic acid moiety, characterized by the presence of an oxo group at the 2-position. The structural formula is as follows:
Property | Value |
---|---|
Molecular Formula | C12H10N2O3 |
Molecular Weight | 230.22 g/mol |
CAS Number | 1052567-31-3 |
Interaction with Biomolecules
Research indicates that this compound can interact with various enzymes and proteins, potentially influencing cellular functions such as signaling pathways and gene expression .
Cellular Effects
In vitro studies suggest that this compound may affect cellular metabolism and promote changes in gene expression, although specific pathways remain to be fully elucidated .
Antimicrobial Properties
The compound has shown promising antimicrobial activity. In laboratory settings, it has been tested against various bacterial strains, demonstrating significant inhibition of growth. Notably, it exhibited effective antibacterial properties against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Anti-inflammatory Effects
Studies have indicated that derivatives of pyrazole compounds, including this compound, possess anti-inflammatory properties. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory processes.
- Gene Expression Modulation : Changes in gene expression profiles have been observed in response to treatment with this compound.
- Oxidative Stress Reduction : The compound may act as an antioxidant, reducing oxidative stress in cells exposed to harmful agents .
Case Studies
Several studies have highlighted the biological activity of pyrazole derivatives:
- Antioxidant Activity : A study demonstrated that thieno[2,3-c]pyrazole compounds exhibited antioxidant properties, protecting against oxidative damage in erythrocytes of fish exposed to toxic substances .
- Therapeutic Potential : Ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases, including its role in cancer therapy due to its ability to induce apoptosis in cancer cells .
Properties
IUPAC Name |
2-oxo-3-(1-phenylpyrazol-4-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-11(12(16)17)6-9-7-13-14(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPATNHCBBZMLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CC(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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